molecular formula C11H14O3 B000592 Deoxyarbutin CAS No. 53936-56-4

Deoxyarbutin

Cat. No. B000592
CAS RN: 53936-56-4
M. Wt: 194.23 g/mol
InChI Key: GFBCWCDNXDKFRH-UHFFFAOYSA-N
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Description

Deoxyarbutin (dA) is a glucoside derivative of hydroquinone . It is a potent tyrosinase inhibitor that is safer than hydroquinone and arbutin . It is synthesized based on key structure/function relationships of tyrosinase inhibitors, for its tyrosinase inhibition and depigmenting efficacy . It has effective skin-lightening activity and shows no obvious cytotoxicity against melanosomes on melanocytes in vivo .


Synthesis Analysis

A one-step catalyst-free continuous-flow etherification protocol has been developed for the preparation of deoxyarbutin. The starting material hydroquinone was etherified with 3,4-dihydro-2H-pyran (DHP) to gain deoxyarbutin directly .


Molecular Structure Analysis

The molecular formula of Deoxyarbutin is C11H14O3 . For more detailed molecular structure, you may refer to the chemical databases or textbooks.


Chemical Reactions Analysis

Deoxyarbutin could act as a substrate of the enzyme tyrosinase. Oxytyrosinase is able to hydroxylate deoxyarbutin and finishes the catalytic cycle by oxidizing the formed o-diphenol to quinone .


Physical And Chemical Properties Analysis

Deoxyarbutin is a solid substance with a molecular weight of 194.23. It is soluble in DMSO up to 20 mg/mL .

Mechanism of Action

Target of Action

Deoxyarbutin primarily targets the enzyme tyrosinase , a key player in the synthesis of melanin . Melanin is a photoprotective biopolymer synthesized by melanocytes in discrete organelles, the melanosomes . Tyrosinase catalyzes the initial and rate-limiting step in melanin synthesis .

Mode of Action

Deoxyarbutin acts as a potent inhibitor of tyrosinase . It can also act as a substrate for the enzyme . Oxytyrosinase is able to hydroxylate deoxyarbutin and finishes the catalytic cycle by oxidizing the formed o-diphenol to quinone, while the enzyme becomes deoxytyrosinase, which evolves to oxytyrosinase in the presence of oxygen .

Biochemical Pathways

The biochemical pathway affected by deoxyarbutin is the melanin synthesis pathway . Deoxyarbutin inhibits tyrosinase, thereby reducing the production of melanin . This leads to a decrease in skin pigmentation, making deoxyarbutin an effective skin-lightening agent .

Pharmacokinetics

This suggests that it can permeate the melanocyte membrane and target the melanosome .

Result of Action

Deoxyarbutin inhibits melanin synthesis in intact melanocytes when used at concentrations that retain 95% cell viability in culture . This depigmenting effect is completely reversible when the compounds are removed . In human clinical trials, topical treatment with deoxyarbutin for 12 weeks resulted in a significant reduction in overall skin brightness in individuals with light or dark skin, and an improvement in solar lentigines .

Action Environment

The action of deoxyarbutin can be influenced by environmental factors. For instance, water increases the decomposition of deoxyarbutin in formulations . Certain formulations, such as the polyol-in-silicone, oil-based, anhydrous emulsion system, provide a relatively stable environment for deoxyarbutin, delaying its degradation .

Future Directions

To enhance the stability of deoxyarbutin in formulations, researchers are investigating the use of anhydrous emulsion systems . The results of these studies will be beneficial when using deoxyarbutin in cosmetics and medicines in the future . Deoxyarbutin has the potential to be a safe and effective depigmenting agent and to be an effective alternative to hydroquinoid .

properties

IUPAC Name

4-(oxan-2-yloxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBCWCDNXDKFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968728
Record name 4-[(Oxan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyarbutin

CAS RN

53936-56-4
Record name Tetrahydropyranyloxy phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053936564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Oxan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-2-yloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROPYRANYLOXY PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG969BY5EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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